2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid
Description
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid (compound 10) is a benzo[d]oxazole derivative synthesized via eco-friendly oxidation methods. Its structure features a benzyloxy substituent at the 2-position of the phenyl ring and a carboxylic acid group at the 4-position of the benzoxazole core (Fig. 1). This compound is a precursor to caboxamycin (2-(2-hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid), a natural antibiotic isolated from Streptomyces species . The benzyloxy group in 10 serves as a protective moiety during synthesis, enabling selective deprotection to yield bioactive derivatives. Key physicochemical data include a melting point of 68–69 °C and distinct $ ^1H $-NMR signals (e.g., δ 5.29 ppm for the benzyl CH$_2$ group) .
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)-1,3-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-21(24)16-10-6-12-18-19(16)22-20(26-18)15-9-4-5-11-17(15)25-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERFTTUODUHMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC4=C(C=CC=C4O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463178 | |
| Record name | 2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186501-25-7 | |
| Record name | 2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with benzyloxybenzaldehyde under acidic conditions to form the intermediate benzoxazole. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the desired position .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as copper or palladium in the presence of suitable ligands can facilitate the cyclization and functionalization reactions. Additionally, flow chemistry techniques have been explored to optimize reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzene or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .
Scientific Research Applications
The compound 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid (CAS: 186501-25-7) is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, biological activities, and potential applications across different fields, supported by data tables and relevant case studies.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The benzo[d]oxazole moiety is often associated with the inhibition of cancer cell proliferation and induction of apoptosis.
Case Study: In Vitro Anticancer Studies
A study conducted on various cancer cell lines demonstrated that derivatives of benzo[d]oxazole significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involved the activation of apoptotic pathways, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The compound has shown promise in antimicrobial applications, particularly against Gram-positive bacteria and fungi. The structural features allow it to penetrate microbial membranes effectively.
Case Study: Antimicrobial Efficacy
In a recent study, the synthesized derivative exhibited effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.
Photoluminescent Properties
The photophysical properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Data Table: Photoluminescent Characteristics
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.75 |
| Solvent Used | Ethanol |
These characteristics indicate that the compound can be utilized in developing efficient light-emitting materials.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Caboxamycin (2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic Acid)
Caboxamycin (6 ) shares the benzoxazole-4-carboxylic acid core with 10 but replaces the benzyloxy group with a hydroxyl substituent. This structural difference significantly impacts properties:
- Synthetic Yield : Caboxamycin is obtained in 40% yield after recrystallization, lower than the 82% yield of 10 , suggesting the benzyloxy group stabilizes intermediates during synthesis .
- Solubility : The hydroxyl group in 6 enhances polarity and water solubility compared to the lipophilic benzyloxy group in 10 .
- Biological Activity : Caboxamycin exhibits potent antibacterial activity, while 10 ’s benzyloxy group likely reduces bioavailability due to increased hydrophobicity .
2-(2-Methoxyphenyl)benzo[d]oxazole-4-carboxylic Acid (11)
Compound 11 substitutes the benzyloxy group in 10 with a methoxy group. Key comparisons include:
Benzo[d]oxazole-4-carboxylic Acid Derivatives
lists structurally similar compounds with varying substituents and similarity scores (Table 1):
The 4-carboxylic acid position in 10 is critical for hydrogen bonding in biological systems, distinguishing it from 5- or 6-carboxylic acid analogs.
Non-Carboxylic Acid Benzoxazole Derivatives
Compounds like 2-(4-methylbenzyl)benzo[d]oxazole () and 2-(4-bromophenyl)benzo[d]oxazole () lack the carboxylic acid group. This absence reduces polarity and limits applications in drug design, where the carboxylic acid often enhances target binding.
Key Research Findings and Implications
- Synthetic Utility : The benzyloxy group in 10 acts as a transient protective group, enabling efficient synthesis of caboxamycin via deprotection .
- Structure-Activity Relationships (SAR) : Substituent bulkiness (benzyloxy > methoxy > hydroxy) correlates with synthetic yield but inversely affects solubility and bioavailability.
- Comparative NMR Data : The benzyl CH$_2$ signal (δ 5.29 ppm) in 10 is absent in 6 and 11 , providing a clear spectroscopic distinction .
Biological Activity
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid is a benzoxazole derivative notable for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This compound has garnered attention in medicinal chemistry due to its structural features that facilitate interactions with various biological targets.
Chemical Structure and Properties
- Chemical Formula : C21H15NO4
- Molecular Weight : 345.35 g/mol
- CAS Number : 186501-25-7
- Melting Point : 103-104 °C
- Predicted Boiling Point : 551.2 ± 35.0 °C
- Density : 1.317 ± 0.06 g/cm³
- pKa : -2.71 ± 0.30
Synthesis
The synthesis of this compound typically involves the cyclization of precursors such as 2-aminophenol and benzyloxybenzaldehyde under acidic conditions, followed by functionalization to introduce the carboxylic acid group at the fourth position of the benzoxazole ring.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties make it a candidate for further exploration in pharmaceutical applications.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of benzoxazole derivatives found that compounds similar to this compound demonstrated potent activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The compound has been explored for its anticancer properties, particularly its ability to inhibit specific enzymes involved in cancer progression.
The mechanism of action involves interaction with molecular targets that are critical in cancer cell proliferation and survival. For example, it may inhibit enzymes such as tyrosinase, which plays a role in melanin production and is implicated in certain cancer types .
Cytotoxicity Studies
Cytotoxicity assays have shown that derivatives of this compound can effectively reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds indicate their potency compared to standard treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the phenyl ring significantly influence the biological activity of benzoxazole derivatives. For instance, the presence of hydroxyl groups enhances tyrosinase inhibition, while other substitutions can either increase or decrease potency .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Compound A | 16.78 ± 0.57 | Tyrosinase Inhibitor |
| Compound B | >200 | Low Activity |
Q & A
Q. What are the established synthetic routes for 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid, and what are their key challenges?
- Methodological Answer : The compound is typically synthesized via multistep reactions involving benzoxazole ring formation and benzyloxy group introduction. Key steps include:
Coupling reactions : Phenolic hydroxyl groups are protected using benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) .
Cyclization : Oxazole ring formation via condensation of ortho-aminophenol derivatives with carboxylic acid precursors, often catalyzed by POCl₃ or PPA .
Challenges : Low yields due to competing side reactions (e.g., over-oxidation of intermediates) and purification difficulties caused by structurally similar byproducts. Optimization requires precise stoichiometric control and advanced chromatographic separation (HPLC or flash chromatography) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : A combination of analytical techniques is used:
- NMR spectroscopy : and NMR verify benzoxazole ring formation (e.g., characteristic downfield shifts for oxazole protons at δ 8.2–8.5 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms the spatial arrangement of the benzyloxy and carboxylic acid groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the primary applications of this compound in drug discovery?
- Methodological Answer : The benzo[d]oxazole core is a privileged scaffold in medicinal chemistry due to its:
- Enzyme inhibition : The carboxylic acid group facilitates binding to catalytic sites (e.g., kinases, proteases) via hydrogen bonding .
- Prodrug potential : The benzyloxy group can act as a photolabile protecting group for targeted drug release .
- Structure-activity relationship (SAR) studies : Modifications at the 4-carboxylic acid position enhance solubility and bioavailability .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilic centers : Localize reactive sites (e.g., the oxazole C-2 position) using Fukui indices .
- Transition states : Simulate activation energies for benzyloxy group displacement, guiding solvent selection (polar aprotic solvents like DMF lower energy barriers) .
Molecular docking further predicts binding affinities to biological targets (e.g., PARP-1) .
Q. What strategies resolve contradictory data in reported biological activities (e.g., varying IC₅₀ values)?
- Methodological Answer : Discrepancies often arise from:
- Assay conditions : Buffer pH affects ionization of the carboxylic acid group, altering bioavailability. Standardize assays at physiological pH (7.4) .
- Impurity interference : Trace byproducts (e.g., unreacted phenacyl precursors) may exhibit off-target effects. Use orthogonal purification (HPLC + recrystallization) .
- Cell line variability : Validate activity across multiple cell lines (e.g., HeLa vs. HEK293) with controlled passage numbers .
Q. How can the compound’s photostability be optimized for in vivo applications?
- Methodological Answer : The benzyloxy group is susceptible to UV degradation. Strategies include:
- Derivatization : Replace benzyl with electron-withdrawing groups (e.g., nitrobenzyl) to reduce π→π* transition energy .
- Encapsulation : Use liposomal carriers to shield the compound from light during delivery .
- Accelerated stability testing : Expose the compound to controlled UV light (e.g., 365 nm) and monitor degradation via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
